REACTION_CXSMILES
|
[CH:1]([N:4]1[CH:8]=[CH:7][C:6]([C:9](OC)=[O:10])=[N:5]1)([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH:1]([N:4]1[CH:8]=[CH:7][C:6]([CH2:9][OH:10])=[N:5]1)([CH3:3])[CH3:2] |f:1.2.3.4.5.6|
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
C(C)(C)N1N=C(C=C1)C(=O)OC
|
Name
|
|
Quantity
|
32.7 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
|
CCOCC
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Type
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CUSTOM
|
Details
|
the mixture stirred for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The cold bath was removed
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Type
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ADDITION
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Details
|
The mixture was poured slowly into an Erlenmeyer flask
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Type
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ADDITION
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Details
|
containing cold (0° C.) Rochelle's salt solution (1 L)
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Type
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STIRRING
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Details
|
After stirring for 1 hour
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Duration
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1 h
|
Type
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ADDITION
|
Details
|
the mixture was diluted with Et2O (200 mL)
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Type
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CUSTOM
|
Details
|
The organic phase was separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was further extracted with Et2O
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Type
|
CONCENTRATION
|
Details
|
The combined extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=C(C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.45 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |